molecular formula C16H15N3O5S B11015405 ethyl (2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11015405
M. Wt: 361.4 g/mol
InChI Key: CWQXJBVFJGEMMP-VOTSOKGWSA-N
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Description

  • Ethyl (2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with the following structural formula:

    CH3COOCH2CH2NHCOC6H4NO2S\text{CH}_3\text{COOCH}_2\text{CH}_2\text{NHCOC}_6\text{H}_4\text{NO}_2\text{S} CH3​COOCH2​CH2​NHCOC6​H4​NO2​S

  • It belongs to the thiazole family and contains both a thiazole ring and an ester group.
  • The compound’s synthesis and applications have garnered interest due to its diverse properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications continue to be explored, making it an exciting area of research!

    Properties

    Molecular Formula

    C16H15N3O5S

    Molecular Weight

    361.4 g/mol

    IUPAC Name

    ethyl 2-[2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

    InChI

    InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-12-10-25-16(17-12)18-14(20)7-6-11-4-3-5-13(8-11)19(22)23/h3-8,10H,2,9H2,1H3,(H,17,18,20)/b7-6+

    InChI Key

    CWQXJBVFJGEMMP-VOTSOKGWSA-N

    Isomeric SMILES

    CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

    Canonical SMILES

    CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

    Origin of Product

    United States

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